![molecular formula C20H30N2O3 B2868492 N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 953932-65-5](/img/structure/B2868492.png)
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide
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Description
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide, commonly known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry due to its potential in the prevention and treatment of dental caries. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 500.7 g/mol.
Scientific Research Applications
Antiviral Activity
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide: may have potential antiviral applications. Indole derivatives, which share structural similarities with this compound, have been reported to exhibit antiviral properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . By exploring the structure-activity relationship (SAR), researchers could potentially develop analogs of this compound with enhanced antiviral efficacy.
Anti-Inflammatory Activity
The compound’s structural motif, particularly the piperidine moiety, is known to be present in molecules that inhibit soluble epoxide hydrolase (sEH) . Inhibition of sEH is associated with anti-inflammatory effects, suggesting that N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide could be explored as a therapeutic agent for treating inflammatory diseases.
Anticancer Potential
Phenoxy acetamide derivatives have been investigated for their pharmacological activities, including anticancer effects . The presence of the phenoxy acetamide group in N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide indicates that it may also possess anticancer properties. Further research could focus on its potential to act on specific cancer cell lines or targets.
Neuroprotective Effects
Compounds with piperidine structures have been associated with neuroprotective effects . This suggests that N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide could be beneficial in the treatment of neurodegenerative diseases. Its efficacy in this application could be assessed through preclinical studies involving neuronal cell cultures or animal models.
Analgesic Properties
The analgesic properties of piperidine derivatives are well-documented . As such, N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide could be explored for its potential use as a pain reliever. Research could be directed towards understanding its mechanism of action and evaluating its effectiveness in comparison to existing analgesics.
Antimicrobial Activity
Indole derivatives have shown a broad spectrum of antimicrobial activity . Given the structural similarity, N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide could be investigated for its antimicrobial properties against various bacterial and fungal pathogens. Studies could include screening for activity against resistant strains to address current challenges in antimicrobial resistance.
properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-24-18-8-4-5-9-19(18)25-15-20(23)21-14-16-10-12-22(13-11-16)17-6-2-3-7-17/h4-5,8-9,16-17H,2-3,6-7,10-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJCASXJVABXCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
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